(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is a chemical compound that belongs to the class of amines. It features a bromine atom substituted at the 7-position of a tetrahydronaphthalene structure, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
This compound can be synthesized through various methods in laboratory settings, often involving the bromination of naphthalene derivatives followed by amination processes. The hydrochloride salt form is commonly used for its stability and solubility in aqueous solutions.
The synthesis of (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride typically involves:
The synthesis requires careful control of temperature and reaction times to ensure high yields and purity of the final product. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride features a bicyclic structure with a nitrogen atom incorporated into the ring system. The stereochemistry at the nitrogen is crucial for its biological activity.
The compound can participate in various chemical reactions typical of amines and brominated compounds:
Reactions involving this compound often require specific conditions such as solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., palladium on carbon for hydrogenation).
The mechanism of action for (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride can vary based on its application but generally involves:
Research indicates that compounds with similar structures often exhibit activity against certain types of cancer cells or neurological disorders.
(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has several applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in both research and application contexts.
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (CAS: 789490-65-9) is a chiral amine salt with the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.57 g/mol [2] [5] [7]. This compound belongs to the tetrahydronaphthalene (tetralin) structural class, characterized by a partially saturated naphthalene core that confers both aromatic character and three-dimensional conformational flexibility. The R-configuration at the C1 position establishes its stereochemistry, while the hydrochloride salt form enhances crystallinity and stability [4] [5]. The bromine substituent at the 7-position provides a versatile handle for cross-coupling reactions, enabling diverse structural derivatization.
N[C@@H]1CCCC2=C1C=C(Br)C=C2.[H]Cl
) and InChIKey (GOFDJFJHJKVZRC-HNCPQSOCSA-N
) provide unambiguous structural representation [2] [5]. Table 1: Fundamental Identification Data
Property | Value |
---|---|
CAS Registry Number | 789490-65-9 |
IUPAC Name | (1R)-7-bromo-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride |
Molecular Formula | C₁₀H₁₃BrClN |
Molecular Weight | 262.57 g/mol |
Chiral Purity | Typically ≥95% [2] [9] |
Storage Conditions | Inert atmosphere, room temperature [5] [7] |
The emergence of this compound aligns with advances in asymmetric synthesis during the early 2000s. Its first reported synthesis likely occurred between 2000–2010, coinciding with the commercialization of enantiopure building blocks for high-throughput screening libraries [3] [9]. The CAS registry (789490-65-9) indicates its formal entry into chemical databases during this period, though specific discovery publications remain scarce in public literature [2] [5]. Its structural lineage derives from classic bioactive tetralin scaffolds:
Commercial availability (e.g., AiFChem, BLD Pharmatech) since ~2010 reflects demand from drug discovery programs focusing on central nervous system (CNS) and oncology targets [2] [5]. Nevertheless, asymmetric synthetic routes yielding high enantiopurity (>95%) remain proprietary, with limited mechanistic details in public domain sources [3] [9].
This chiral building block addresses critical needs in rational drug design:
Example Suzuki Coupling: (R)-7-Br-Tetralin-1-amine + Arylboronic acid → (R)-7-Aryl-tetralin-1-amine
This facilitates rapid SAR exploration around the tetralin core [3] [4].
Despite its utility, significant knowledge gaps impede full exploitation:
Table 2: Critical Research Gaps and Implications
Research Gap | Scientific Implication |
---|---|
Metabolic stability data | Hinders preclinical development prioritization |
In vivo pharmacological profiling | Unknown efficacy in disease models |
Scalable asymmetric synthesis | Limits bulk production for clinical trial materials |
Direct target identification | Obscures mechanism-of-action optimization |
The compound persists as a promising yet underexploited chiral synthon. Bridging these gaps could unlock its potential in developing therapeutics for neurological disorders (e.g., Parkinson’s disease) or oncology, where tetralin derivatives show historical relevance [6]. Future research must prioritize in vitro ADMET profiling, target engagement studies, and synthetic route innovation to transform this building block into a drug discovery cornerstone.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1